

In Vitro Identification of AB-CHMINACA Metabolite M4: A Technical Guide

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M4-D4

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Abstract

This technical guide provides a comprehensive overview of the in vitro identification of AB-CHMINACA metabolite M4, also known as 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid. AB-CHMINACA is a potent synthetic cannabinoid that undergoes extensive metabolism, with M4 being a significant product of amide hydrolysis. This document outlines the experimental protocols for the in vitro generation of M4 using human liver microsomes, details the analytical techniques for its identification and quantification, and presents the current understanding of the metabolic pathway. The information is intended to assist researchers in developing robust analytical methods for detecting AB-CHMINACA consumption and in understanding its metabolic fate.

Introduction

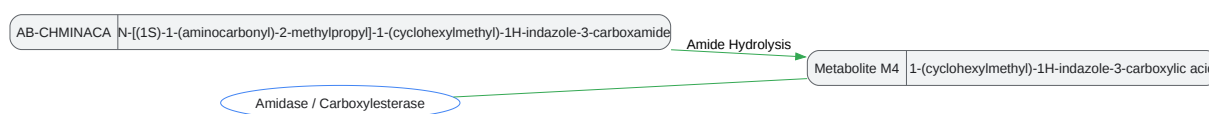
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) is a synthetic cannabinoid that has been associated with numerous adverse health effects. Understanding its metabolism is crucial for forensic toxicology, clinical diagnostics, and drug development. In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways of AB-CHMINACA. These studies have identified a range of phase I and phase II metabolites. Among the major metabolic routes is the hydrolysis of the terminal amide bond of the valine moiety, leading to the formation

of a carboxylic acid metabolite, designated as M4. This metabolite, 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, is a key biomarker for confirming AB-CHMINACA intake.[1][2]

Metabolic Pathway of AB-CHMINACA to Metabolite M4

The primary metabolic transformation leading to the formation of M4 is the hydrolysis of the amide linkage in the L-valinamide side chain of AB-CHMINACA. This biotransformation is catalyzed by amidase enzymes present in the liver, and potentially by carboxylesterases.[1][3] This reaction effectively removes the amino acid portion of the molecule, resulting in a carboxylic acid group at the C-3 position of the indazole core.

Below is a diagram illustrating the metabolic conversion of AB-CHMINACA to its carboxylated metabolite M4.



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Metabolic conversion of AB-CHMINACA to M4.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes the general procedure for the incubation of AB-CHMINACA with HLMs to generate its metabolites, including M4.

Materials:

- AB-CHMINACA

- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (ACN), cold
- Methanol (MeOH)
- Purified water

Procedure:

- **Preparation of Incubation Mixture:** In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final protein concentration typically 0.5-1.0 mg/mL), and AB-CHMINACA (final concentration typically 1-10 μ M).
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding the NADPH regenerating system.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath.
- **Termination of Reaction:** Stop the reaction by adding an equal volume of cold acetonitrile.
- **Protein Precipitation:** Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
- **Sample Collection:** Transfer the supernatant to a clean tube for LC-MS analysis.

Sample Preparation for LC-MS Analysis

Procedure:

- Evaporate the supernatant from the incubation step to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent mixture (e.g., 50:50 water:methanol) for injection into the LC-MS system.

Analytical Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with time-of-flight (TOF) or tandem mass spectrometry (MS/MS) detectors, is the primary analytical technique for the identification and quantification of AB-CHMINACA metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

Typical LC Parameters:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium formate.
- Mobile Phase B: Acetonitrile or methanol with the same additive.
- Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

Typical MS/MS Parameters:

- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for AB-CHMINACA and its metabolite M4.
- Precursor and Product Ions: The exact m/z values for the precursor and product ions need to be optimized for the specific instrument. For M4 (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid), the protonated molecule $[M+H]^+$ would be the precursor ion.

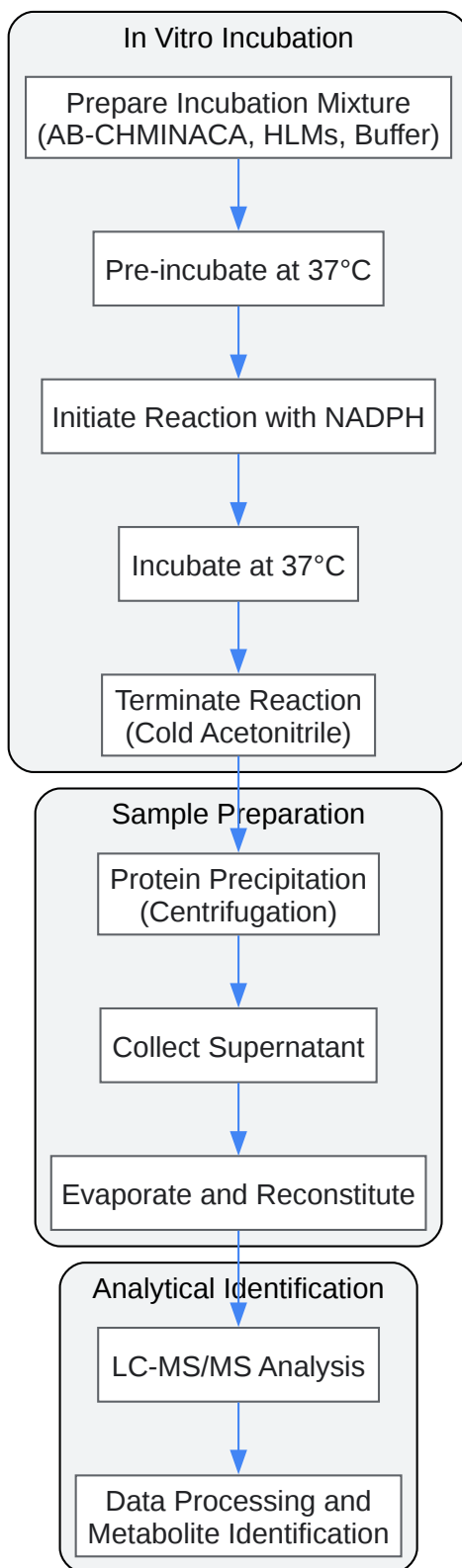
Data Presentation

The following table summarizes the key information for the in vitro identification of AB-CHMINACA metabolite M4.

Parameter	Description	Reference
Metabolite Name	M4	[4]
Chemical Name	1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid	
Metabolic Reaction	Amide Hydrolysis	[1]
Enzymes Involved	Amidase, Carboxylesterase (putative)	[1][3]
In Vitro System	Human Liver Microsomes (HLMs)	[1][2]
Analytical Method	LC-QTOF/MS, LC-MS/MS	[1][4]

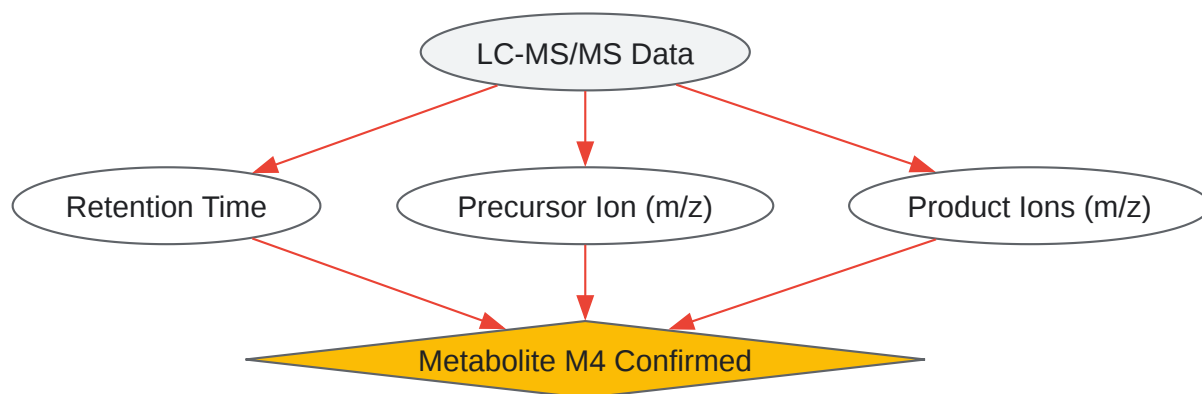
Experimental Workflow and Logic Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for the in vitro identification of M4 and the logical relationship of the analytical data.



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Workflow for in vitro M4 identification.



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Logical data flow for M4 confirmation.

Conclusion

The in vitro identification of AB-CHMINACA metabolite M4 is a critical step in understanding the biotransformation of this potent synthetic cannabinoid. The protocols and analytical methods described in this guide provide a framework for researchers to reliably generate, detect, and quantify this important biomarker. Further studies are warranted to fully characterize the enzyme kinetics of M4 formation and to explore its pharmacological activity. This knowledge will enhance the ability of the scientific and medical communities to address the challenges posed by the abuse of synthetic cannabinoids.

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